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Compound of Interest

Compound Name: Canrenone-d6 (Major)

Cat. No.: B15354513 Get Quote

In-Depth Technical Guide to Canrenone-d6
(Major)
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and biological context of Canrenone-d6 (Major), a deuterated isotopologue of Canrenone.

Canrenone is a primary active metabolite of the potassium-sparing diuretic, spironolactone,

and functions as a competitive aldosterone antagonist.[1] The incorporation of six deuterium

atoms into the Canrenone structure makes it an invaluable tool in pharmacokinetic and

metabolic studies, allowing for its differentiation from the endogenous compound.[2]

Chemical Structure and Properties
Canrenone-d6 is a synthetic steroidal lactone. The deuteration provides a mass shift that is

readily detectable by mass spectrometry, facilitating tracer studies in complex biological

matrices.

Table 1: Chemical Identifiers and Formula
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Identifier Value

Chemical Name
(7α)-17-Hydroxy-3-oxo-pregna-4,6-diene-21-

carboxylic Acid γ-Lactone-d6

Synonyms Aldadiene-d6, SC9376-d6, Phanurane-d6

Molecular Formula C₂₂H₂₂D₆O₃

Molecular Weight 346.49 g/mol [2][3][4]

Unlabeled CAS Number 976-71-6[5]

Table 2: Physicochemical Properties
Property Value Source

Appearance Yellow Solid [4][6]

Melting Point 161-163°C [4]

Solubility
Soluble in Chloroform,

Methanol
[4]

Storage Temperature 2-8°C, Refrigerator [6]

Spectroscopic Data
The following tables summarize key spectroscopic data for Canrenone-d6, which are critical for

its identification and characterization.

Table 3: Mass Spectrometry Data
Ion m/z

[M+H]⁺ 347.5

[M+Na]⁺ 369.5

Note: Specific fragmentation patterns for the deuterated compound were not publicly available.

The data is predicted based on the molecular weight.
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Table 4: ¹H-NMR Spectral Data
Chemical Shift (ppm) Multiplicity Assignment

Data not publicly available - -

Note: While a vendor provides a link to the HNMR data, the specific chemical shifts are not

detailed in the publicly accessible search results. Accessing the vendor's data sheet directly is

recommended for detailed analysis.

Experimental Protocols
Detailed experimental protocols for the synthesis of Canrenone-d6 are not readily available in

the public domain. However, a plausible synthesis can be adapted from established methods

for the synthesis of Canrenone, combined with deuteration techniques. The following are

representative protocols for the synthesis, purification, and analysis of Canrenone.

Synthesis of Canrenone (Non-deuterated) -
Representative Protocol
A common route to Canrenone involves the dehydrogenation of 17β-hydroxy-4-alkene-3-

ketone-17α-pregnant steroid-21-carboxylic acid-gamma lactone. One patented method

involves an etherification reaction followed by dehydrogenation.

Step 1: Etherification: The starting material is reacted with triethyl orthoformate in the

presence of a catalyst like pyridine hydrobromide to yield 17β-hydroxyl-3,5-diene-3-ethoxy-

17α-pregnene-21-carboxylic acid-gamma-lactone.

Step 2: Dehydrogenation: The product from the etherification is then subjected to a

dehydrogenation reaction using an oxidant such as tetrachloro-p-benzoquinone in an organic

solvent to produce Canrenone.

To synthesize Canrenone-d6, deuterated starting materials or reagents would need to be

incorporated at appropriate steps. The specific positions of the deuterium atoms in

"Canrenone-d6 (Major)" suggest that a deuterated precursor to the lactone ring or specific

deuterated reducing agents would be required.
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Purification Protocol: Recrystallization
Crude Canrenone can be purified by recrystallization.

The crude product is dissolved in a minimal amount of a suitable solvent system, such as a

methanol-water mixture.

The solution is heated to ensure complete dissolution and then allowed to cool slowly.

As the solution cools, the purified Canrenone will crystallize out of the solution.

The crystals are collected by filtration, washed with a cold solvent, and then dried.

Analytical Protocol: HPLC-MS for Quantification in
Plasma
This protocol is adapted from published methods for the analysis of Canrenone in biological

samples.

Sample Preparation:

To 0.2 mL of plasma, add 0.5 mL of methanol to precipitate proteins.

Vortex the mixture for 10 seconds.

Centrifuge for 6 minutes at 4000 rpm.

The supernatant is collected for analysis.

Chromatographic Conditions:

Column: Zorbax SB-C18 (100 x 3.0 mm, 3.5 µm) or equivalent.

Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., 0.02 M phosphate

buffer at pH 3.0) in a 70:30 (v/v) ratio.

Flow Rate: 1 mL/min.

Column Temperature: 48°C.
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Mass Spectrometry Detection:

Ionization Mode: Electrospray Ionization (ESI), positive mode.

Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the

specific m/z of Canrenone-d6.

Biological Pathways and Mechanisms
Canrenone-d6, as an isotopic analogue of Canrenone, is expected to follow the same

metabolic and signaling pathways.

Metabolic Pathway of Spironolactone
Spironolactone is extensively metabolized in the liver. One of the primary pathways involves

the removal of the thioacetyl group to form Canrenone. Other major metabolites retain the

sulfur atom, such as 7α-thiomethylspironolactone.

Spironolactone

Canrenone-d6 (Major)
(from deuterated Spironolactone)

Dethioacetylation

Sulfur-containing Metabolites
(e.g., 7α-thiomethylspironolactone)

Metabolism with
Sulfur Retention

Click to download full resolution via product page

Figure 1. Simplified metabolic pathway of spironolactone.

Mechanism of Action: Aldosterone Antagonism
Canrenone acts as a competitive antagonist at the mineralocorticoid receptor (MR). In the

kidney's distal convoluted tubule, aldosterone normally binds to the MR, leading to the

transcription of proteins that increase sodium and water reabsorption while promoting
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potassium excretion. By blocking this receptor, Canrenone prevents these effects, leading to a

diuretic and potassium-sparing effect.
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Figure 2. Signaling pathway of aldosterone and its antagonism by Canrenone-d6.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. medchemexpress.com [medchemexpress.com]

3. CN105037475A - Preparation method for canrenone - Google Patents
[patents.google.com]

4. CN112390843A - Preparation method of high-yield spironolactone refined product -
Google Patents [patents.google.com]

5. Identification of some human urinary metabolites of orally administered potassium
canrenoate by stable isotope-labeling techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

6. Showing Compound Canrenone (FDB023096) - FooDB [foodb.ca]

To cite this document: BenchChem. [Canrenone-d6 (Major) chemical structure and
properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15354513#canrenone-d6-major-chemical-structure-
and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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